molecular formula C2H6NaO3S2+ B1676310 Mesna CAS No. 19767-45-4

Mesna

Número de catálogo B1676310
Número CAS: 19767-45-4
Peso molecular: 165.19 g/mol
Clave InChI: XOGTZOOQQBDUSI-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mesna, also known as sodium-2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound used as a cytoprotective agent . It is primarily used to inhibit the hemorrhagic cystitis induced by ifosfamide . Mesna is administered either orally or intravenously .


Synthesis Analysis

The synthesis of Mesna involves acidifying and alcoholysis of acyl group mesna (II) under the alcoholic solution condition of hydrogen chloride . The reaction product is then neutralized with alkali to obtain Mesna (I) .


Molecular Structure Analysis

The molecular formula of Mesna is C2H5NaO3S2 . It has a molecular weight of 164.18 .


Chemical Reactions Analysis

Mesna reacts chemically with the urotoxic ifosfamide metabolites, acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification . It also assists in detoxifying these metabolites by reacting its sulfhydryl group with α,β-unsaturated carbonyl containing compounds such as acrolein .


Physical And Chemical Properties Analysis

Mesna is a water-soluble compound with antioxidant properties . It is stable for at least 5 days .

Aplicaciones Científicas De Investigación

1. Hematopoietic Stem Cell Transplantation

  • Application Summary: Mesna is used to prevent Hemorrhagic cystitis, a severe complication of hematopoietic stem cell transplantation (HSCT). This condition is mainly a result of cyclophosphamide (CTX), which seriously affects the quality of life of patients .
  • Methods of Application: Mesna is administered through continuous intravenous injection using a micro pump. This method has been shown to effectively prevent Hemorrhagic cystitis in HSCT and retain Mesna’s concentration in urine .
  • Results/Outcomes: The study involved 394 patients who underwent allogenic HSCT. It was found that the continuous intravenous injection of Mesna can effectively prevent Hemorrhagic cystitis in HSCT and retain the Mesna’s concentration in urine .

2. Obesity Treatment

  • Application Summary: Mesna (sodium-2-mercaptoethane sulfonate) is being investigated for its potential use in obesity treatment. It has been found to reduce diet-induced fat gain in mice .
  • Methods of Application: In the study, C3H/HeH mice were shifted to a high-fat diet with or without Mesna in drinking water. In a phase I, single ascending dose study, oral Mesna (400, 800, 1200, 1600 mg) was administered to 17 men with overweight or obesity .
  • Results/Outcomes: Mesna-treated mice had lower estimated mean fat mass gain from baseline compared with controls. In men with overweight, mesna doses of 400-1600 mg showed dose linearity and were well tolerated. Mesna doses of 800 mg or higher decreased plasma tCys by 30% or more at nadir (4h post-dosing) .

3. Chemotherapy Drug Detection

  • Application Summary: Mesna is used as an important regional antidote for protecting the urinary system of chemotherapy patients. It needs to be monitored in real-time to ensure a curative effect .
  • Methods of Application: A research team led by Prof. Jiang Changlong from the Hefei Institutes of Physical Science (HFIPS) of the Chinese Academy of Sciences (CAS) has recently proposed a new method for the visual detection of Mesna. They monitored quantitative Mesna visually in real-time conditions with a newly-developed portable sensing platform featuring an upconversion-based nanosensor .
  • Results/Outcomes: The nanosensor was constructed by upconversion nanoparticles (UCNPs) and ethyl violet (EV), in which the UCNPs acted as donors and EV as the quencher. The addition of Mesna caused the variations of fluorescent and colorimetric chromaticity, realizing the dual-readout function of the nanosensor .

4. Impedimetric Sensor for Mesna Anticancer Drug

  • Application Summary: Mesna is used as a protective drug against hemorrhagic cystitis caused by oxazaphosphorine chemotherapy drugs such as ifosfamide, cyclophosphamide, and trophosphamide. The determination of this drug in biological samples is of particular importance .
  • Methods of Application: A novel impedimetric sensor based on a glassy carbon electrode (GCE) modified with oxidized multiwalled carbon nanotubes (MWCNTs)/gold nanoparticle (AuNPs) for impedimetric determination of Mesna anticancer drug was developed .
  • Results/Outcomes: The detection mechanism of Mesna using the proposed impedimetric sensor relied on the increase in the Rct value of [Fe (CN)6]3−/4−as an electrochemical probe in the presence of Mesna compared to the absence of Mesna as the analyte .

5. Antioxidant Agent Against Acetaminophen Toxicity

  • Application Summary: Mesna has been used as an antioxidant agent against acetaminophen toxicity .
  • Methods of Application: Mesna is administered to patients who have taken an overdose of acetaminophen. It acts as an antioxidant by reacting with the toxic metabolites of acetaminophen .
  • Results/Outcomes: The use of Mesna can help to reduce the toxic effects of acetaminophen, thereby preventing damage to the liver .

6. Adhesion Prevention

  • Application Summary: Mesna has been used topically to prevent adhesion formation following surgery .
  • Methods of Application: Mesna is applied topically to the surgical site to prevent the formation of adhesions .
  • Results/Outcomes: The use of Mesna has been shown to effectively prevent the formation of adhesions following surgery .

Safety And Hazards

Mesna is generally safe but can cause side effects such as nausea, vomiting, constipation, leukopenia, fatigue, fever, anorexia, thrombocytopenia, anemia, granulocytopenia, diarrhea, asthenia, abdominal pain, headache, alopecia, and somnolence . Serious side effects include allergic reactions . It is advised to avoid contact with skin and eyes, and formation of dust and aerosols .

Propiedades

IUPAC Name

sodium;2-sulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGTZOOQQBDUSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3375-50-6 (parent cpd)
Record name Mesna [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1020809
Record name Sodium 2-mercaptoethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesna

CAS RN

19767-45-4
Record name Mesna [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-mercaptoethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR7O1405Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesna
Reactant of Route 2
Mesna
Reactant of Route 3
Mesna
Reactant of Route 4
Mesna
Reactant of Route 5
Mesna
Reactant of Route 6
Mesna

Citations

For This Compound
32,900
Citations
IC Shaw, MI Graham - Cancer treatment reviews, 1987 - Elsevier
… The compound which they selected was 2-mercaptoethanesulphonate (mesna; Figure 4)(10). Mesna has several roles bnrelated to its use in preventing bladder toxicity during …
Number of citations: 114 www.sciencedirect.com
H Burkert - Cancer Treatment Reviews, 1983 - europepmc.org
Mesna is superior to standard prophylaxis in inhibiting the urotoxicity of oxazaphosphorines. Mesna does not interfere with the antitumour effect of … Mesna is well tolerated. …
Number of citations: 88 europepmc.org
R Skinner, IM Sharkey, AD Pearson… - Journal of Clinical …, 1993 - Citeseer
… in 1972 in adults given high doses of ifosfamide without mesna.Subsequent reports in adults, both before and after the introduction of mesna in the late 1970s, have defined the full …
Number of citations: 270 citeseerx.ist.psu.edu
V Reddy, NR Winston - StatPearls [internet], 2022 - ncbi.nlm.nih.gov
… within 1.5 to 4 hours for free mesna and 3 to 7 hours for total mesna (mesna plus dimesna and mixed disulfides). Food does not alter the bioavailability of orally administered mesna. …
Number of citations: 10 www.ncbi.nlm.nih.gov
SE Schoenike, WJ Dana - Clinical pharmacy, 1990 - europepmc.org
… of which is converted back to mesna by glutathione reductase. The mean total urinary availability of mesna administered orally is 76%. Mesna may produce gastrointestinal and allergic …
Number of citations: 74 europepmc.org
KL Dechant, RN Brogden, T Pilkington, D Faulds - Drugs, 1991 - Springer
… compound, mesna. By combining with the toxic metabolites of ifosfamide, mesna prevents development of macroscopic haematuria. The addition of mesna to chemotherapeutic …
Number of citations: 219 link.springer.com
CA Meanwell, AE Blake, KA Kelly… - European Journal of …, 1986 - Elsevier
Ifosfamide and mesna were administered to 77 patients with advanced malignancies. Seven (9%) experienced a severe but reversible encephalopathy. In 56% of patients in whom EEG …
Number of citations: 161 www.sciencedirect.com
JD Shepherd, LE Pringle, MJ Barnett… - Journal of Clinical …, 1991 - ascopubs.org
… the mesna arm and 20% in the hyperhydration arm (P = .31). Severe bleeding occurred in 12.5% of mesna … Based on this randomized trial of 100 patients, we conclude that mesna and …
Number of citations: 212 ascopubs.org
LL Siu, MJ Moore - Supportive care in cancer, 1998 - Springer
… that oral mesna alone is equivalent to intravenous mesna or combined … oral mesna and other routes of mesna delivery, are discussed. Ongoing study in the appropriate use of mesna is …
Number of citations: 65 link.springer.com
JM Vose, EC Reed, GC Pippert… - Journal of Clinical …, 1993 - ascopubs.org
PURPOSE To compare the use of intravenous (IV) hydration plus either continuous bladder irrigation or mesna for the prevention of hemorrhagic cystitis in the bone marrow transplant …
Number of citations: 132 ascopubs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.